molecular formula C8H12N4O2 B2737386 N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429418-09-6

N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2737386
CAS No.: 1429418-09-6
M. Wt: 196.21
InChI Key: LBIHXKDSDMIKED-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclopropyl group, an ethyl group, and a nitro group attached to a pyrazole ring, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl, ethyl, and nitro groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a β-keto ester can form the pyrazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of palladium-catalyzed coupling reactions and other advanced organic synthesis techniques. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, palladium catalysts, and various oxidizing and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups to the pyrazole ring .

Scientific Research Applications

N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-5-amine
  • N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-ol
  • N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-thiol

Uniqueness

N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring. The presence of the cyclopropyl group adds to its structural complexity and potential reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-cyclopropyl-1-ethyl-4-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-2-11-5-7(12(13)14)8(10-11)9-6-3-4-6/h5-6H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIHXKDSDMIKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)NC2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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